molecular formula C10H13BrFN B13056943 (S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine

(S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine

Cat. No.: B13056943
M. Wt: 246.12 g/mol
InChI Key: PJMNWCPYIXUIRL-JTQLQIEISA-N
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Description

(S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. The compound’s stereochemistry is denoted by the (S)-configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and a fluorinating agent.

    Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving the use of chiral catalysts or starting materials to ensure the desired (S)-configuration.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions modify the amine group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Bromo-5-fluorophenyl)butan-1-amine: The enantiomer of the compound with the opposite ®-configuration.

    1-(2-Bromo-5-fluorophenyl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

    1-(2-Chloro-5-fluorophenyl)butan-1-amine: A similar compound with chlorine instead of bromine.

Uniqueness

(S)-1-(2-Bromo-5-fluorophenyl)butan-1-amine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

(1S)-1-(2-bromo-5-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1

InChI Key

PJMNWCPYIXUIRL-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)F)Br)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

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